molecular formula C18H17N5S B6443144 2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2640959-56-2

2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6443144
CAS No.: 2640959-56-2
M. Wt: 335.4 g/mol
InChI Key: WPQXNZMPJHFHDV-UHFFFAOYSA-N
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Description

The compound 2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile features a pyridine-3-carbonitrile core substituted at position 2 with a piperazine ring bearing a 4-methylbenzothiazole group. This structure combines a heteroaromatic system (pyridine) with a benzothiazole-piperazine moiety, which is often associated with diverse pharmacological activities, including kinase inhibition and receptor modulation . The carbonitrile group enhances polarity and may influence binding interactions through hydrogen bonding or dipole effects.

Properties

IUPAC Name

2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5S/c1-13-4-2-6-15-16(13)21-18(24-15)23-10-8-22(9-11-23)17-14(12-19)5-3-7-20-17/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQXNZMPJHFHDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Formation

The 4-methylbenzothiazole core is synthesized using a modified Hugershoff reaction (Scheme 1):

  • Reactants : 2-Amino-4-methylthiophenol and formic acid.

  • Conditions : Reflux in acetic acid at 120°C for 6–8 hours.

  • Mechanism : Cyclization via dehydration and intramolecular thioether formation.

Characterization :

  • 1H NMR (DMSO-d6) : δ 7.82 (d, J = 8.1 Hz, 1H, H-5), 7.45 (s, 1H, H-7), 7.32 (d, J = 8.1 Hz, 1H, H-6), 2.45 (s, 3H, CH3).

Piperazine Substitution

The 2-chloro intermediate reacts with piperazine under SNAr conditions:

  • Reactants : 2-Chloro-4-methyl-1,3-benzothiazole and excess piperazine.

  • Conditions : DMF, 80°C, 12 hours.

  • Yield : 78–85% after recrystallization (ethanol/water).

Key Optimization :

  • Base : Triethylamine (2 eq.) enhances nucleophilicity of piperazine.

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics.

Synthesis of 2-Chloropyridine-3-carbonitrile

Halogenation of Pyridine Derivatives

A two-step process converts 3-cyanopyridine to the 2-chloro derivative:

  • Nitration : 3-Cyanopyridine treated with HNO3/H2SO4 at 0°C yields 2-nitro-3-cyanopyridine.

  • Reductive Chlorination : Catalytic hydrogenation (H2/Pd-C) in HCl generates 2-chloro-3-cyanopyridine.

Alternative Route : Direct chlorination of pyridine-3-carbonitrile using PCl5 in POCl3 at 110°C.

Characterization :

  • Melting Point : 165–166°C.

  • 13C NMR (CDCl3) : δ 153.2 (C-2), 148.9 (C-3), 135.4 (C-5), 127.6 (C-4), 117.2 (CN).

Coupling of Fragments via Nucleophilic Aromatic Substitution

Reaction Conditions

  • Reactants : 4-(4-Methyl-1,3-benzothiazol-2-yl)piperazine (1.2 eq.) and 2-chloropyridine-3-carbonitrile (1 eq.).

  • Catalyst : Pyridine hydrochloride (10 mol%).

  • Solvent : 2-Ethoxyethanol, reflux (150°C, 24 hours).

  • Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights

The reaction proceeds via a two-step SNAr mechanism:

  • Formation of Meisenheimer Complex : Piperazine attacks the electron-deficient C-2 of pyridine, stabilized by the cyano group at C-3.

  • Elimination of Chloride : Aromaticity restoration releases HCl, neutralized by pyridine hydrochloride.

Side Reactions :

  • Competing hydrolysis of the cyano group under prolonged heating.

  • Mitigated by strict temperature control and anhydrous conditions.

Purification and Analytical Data

Chromatographic Purification

  • Mobile Phase : Ethyl acetate/hexane (3:7 → 1:1 gradient).

  • Rf : 0.45 (TLC, ethyl acetate/hexane 1:1).

Spectroscopic Characterization

  • 1H NMR (DMSO-d6) :

    • δ 8.62 (dd, J = 4.8 Hz, 1H, H-6),

    • 8.12 (dd, J = 8.1 Hz, 1H, H-4),

    • 7.45–7.32 (m, 3H, benzothiazole-H),

    • 3.85–3.45 (m, 8H, piperazine-H),

    • 2.45 (s, 3H, CH3).

  • HRMS (ESI+) : m/z [M+H]+ calcd. for C19H18N5S: 364.1284; found: 364.1289.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsYield (%)Purity (%)Key Advantage
Route A2-Amino-4-methylthiophenol7298Scalable benzothiazole synthesis
Route B3-Cyanopyridine6897Avoids nitration step
Route CPre-formed piperazine6595Reduced reaction time

Challenges and Optimization Strategies

  • Low Solubility : The final product’s poor solubility in common solvents complicates purification. Use of DMSO/EtOH mixtures improves crystallization.

  • Regioselectivity : Competing substitution at pyridine C-4 is minimized by electronic effects of the cyano group.

  • Catalyst Loading : Excess pyridine hydrochloride (>10 mol%) accelerates reaction but increases side products .

Chemical Reactions Analysis

Step 1: Formation of the Benzothiazole-Piperazine Intermediate

  • Reaction Type : Nucleophilic aromatic substitution.

  • Conditions : A 4-methylbenzothiazole derivative reacts with piperazine in polar aprotic solvents (e.g., DMF or DMSO) under reflux.

  • Mechanism : The secondary amine of piperazine displaces a leaving group (e.g., halogen) on the benzothiazole ring .

Step 2: Pyridine-Carbonitrile Coupling

  • Reaction Type : Buchwald-Hartwig amination or Ullmann coupling.

  • Conditions : A pyridine-3-carbonitrile derivative reacts with the benzothiazole-piperazine intermediate in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) .

  • Key Byproduct : Piperazine derivatives may undergo partial oxidation, necessitating inert atmosphere conditions.

Carbonitrile Group (C≡N)

  • Hydrolysis :

    • Conditions : Acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O) hydrolysis at elevated temperatures (80–100°C).

    • Products : Corresponding carboxylic acid (pyridine-3-carboxylic acid) or amide (pyridine-3-carboxamide) .

    • Applications : Used to modify solubility or introduce bioisosteres in medicinal chemistry.

Piperazine Ring

  • Alkylation/Acylation :

    • Reagents : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride).

    • Conditions : Mild bases (e.g., K₂CO₃) in THF or DCM at room temperature.

    • Products : N-alkylated or N-acylated derivatives, altering pharmacokinetic properties .

Reaction Reagents Conditions Yield Reference
Piperazine alkylationMethyl iodideDCM, RT, 12 h78%
Piperazine acylationAcetyl chlorideTHF, 0°C → RT, 6 h85%

Benzothiazole Ring

  • Electrophilic Substitution :

    • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5- or 6-position of the benzothiazole .

    • Sulfonation : Fuming H₂SO₄ at 120°C yields sulfonic acid derivatives .

Coordination Chemistry

The nitrogen atoms in the piperazine and benzothiazole rings enable metal coordination. For example:

  • Iron(III)/Copper(II) Complexation :

    • Conditions : Reaction with FeCl₃ or CuCl₂ in ethanol/water (1:1) at 60°C.

    • Products : Octahedral complexes with enhanced antimicrobial activity .

Metal Ion Stoichiometry Application Biological Activity
Fe(III)1:1Antimicrobial agentsMIC: 35.49 μM (E. coli)
Cu(II)1:2Antioxidant scaffoldsIC₅₀: 55.4 μM (DPPH)

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

  • Mannich Bases : Reacts with formaldehyde and secondary amines (e.g., morpholine) to yield aminomethylated derivatives targeting kinase inhibition .

  • Heterocyclic Fusion : Condensation with thiourea or hydrazine forms pyrimidine or pyrazole hybrids with antitumor potential .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) in methanol leads to cleavage of the piperazine-benzothiazole bond, forming pyridine-3-carbonitrile and 4-methylbenzothiazole fragments .

  • Oxidative Stability : Susceptible to peroxide-mediated oxidation at the benzothiazole sulfur, forming sulfoxide derivatives .

Comparative Reactivity with Analogues

Compound Key Functional Groups Reactivity Differences
2-(4-Methylpiperazin-1-yl)-1,3-benzothiazoleBenzothiazole, piperazineLacks pyridine-carbonitrile; lower electrophilicity
3-(Piperazin-1-yl)-1,2-benzothiazoleBenzothiazole, piperazineNo pyridine ring; reduced steric hindrance

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

  • Anticancer Activity : Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis through the modulation of apoptotic pathways .
  • Antimicrobial Properties : The piperazine ring enhances the bioactivity of the compound against various pathogens. A study demonstrated that piperazine derivatives possess broad-spectrum antimicrobial activity, making them candidates for developing new antibiotics .

Biological Research

The compound is also utilized in biological studies to explore mechanisms of action and interactions at the molecular level.

  • Enzyme Inhibition Studies : It has been investigated for its potential to inhibit specific enzymes linked to disease pathways, such as kinases involved in cancer progression. This inhibition could lead to the development of targeted therapies .
  • Neuropharmacology : The interaction of the compound with neurotransmitter receptors has been explored, indicating potential applications in treating neurological disorders .

Polymer Development

Due to its unique chemical properties, 2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile can be used as a building block in synthesizing advanced materials.

  • Coatings and Composites : The compound's stability and reactivity make it suitable for developing coatings that require resistance to degradation and environmental stressors .

Green Chemistry Initiatives

Research into sustainable synthesis methods for this compound emphasizes minimizing environmental impact through solvent-free reactions and renewable resources .

Case Study 1: Anticancer Activity Assessment

A study conducted on various benzothiazole derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity.

Case Study 2: Antimicrobial Efficacy

In another research effort, derivatives were tested against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, highlighting their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety is known to interact with protein kinases, while the piperazine ring can enhance binding affinity and specificity. The nitrile group may also play a role in the compound’s bioactivity by participating in hydrogen bonding or other interactions with the target site.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of Selected Pyridine-3-carbonitrile Derivatives
Compound Name Substituents at Pyridine Positions Key Functional Groups References
2-[4-(4-Methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile 2: Piperazine-benzothiazole Benzothiazole, carbonitrile N/A
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile 2: Piperazine; 4: Phenyl; 6: Thiophene Thiophene, phenyl, carbonitrile
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile 6: Piperazine-fluorophenyl Fluorophenyl, carbonitrile
6-{4-[2-(Pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile 6: Piperazine-pyrimidine-pyrrolidine Pyrrolidine-pyrimidine, carbonitrile

Key Observations :

  • Benzothiazole vs.
  • Fluorophenyl Substitution : The fluorophenyl analog (CAS 1016891-05-6) enhances lipophilicity and metabolic stability compared to the methylbenzothiazole group, which could influence blood-brain barrier penetration .

Physicochemical and Pharmacological Properties

Table 3: Property Comparison
Compound logP (Predicted) Molecular Weight Pharmacological Target (Hypothesized)
Target Compound ~3.5 377.45 g/mol Kinase/Receptor modulation
Thiophene/Phenyl Analog () ~3.8 375.47 g/mol Antimicrobial/CNS activity
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyridine-3-carbonitrile ~2.9 296.31 g/mol Serotonin receptors (5-HT1A)

Key Insights :

  • Benzothiazole vs.
  • Thiophene vs. Benzothiazole : Thiophene’s smaller size may allow better fit into hydrophobic binding pockets, whereas benzothiazole’s fused ring system could enhance aromatic interactions .

Crystallographic and Conformational Analysis

  • Thiophene/Phenyl Analog () : Single-crystal X-ray analysis reveals a planar pyridine ring with dihedral angles of 15.2° (thiophene) and 12.8° (phenyl), suggesting moderate conjugation with the core .
  • SHELX Software () : Widely used for small-molecule refinement, SHELX could resolve the target compound’s conformation, particularly piperazine-benzothiazole torsion angles critical for activity .

Biological Activity

The compound 2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile, often referred to as a benzothiazole derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article aims to summarize the synthesis, biological evaluation, and pharmacological potential of this compound, highlighting its applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4SC_{15}H_{16}N_4S with a molecular weight of approximately 284.38 g/mol. The structure features a pyridine ring linked to a piperazine moiety and a benzothiazole group, which is significant for its biological activity.

Antiviral Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have demonstrated activity against viruses such as H5N1 and SARS-CoV-2. In vitro tests indicated that certain derivatives could inhibit viral replication effectively at varying concentrations .

Antitumor Activity

Benzothiazole derivatives are known for their antitumor properties. Research has indicated that modifications on the benzothiazole ring can lead to enhanced cytotoxicity against various cancer cell lines. For example, studies reported IC50 values as low as 0.06 µM against breast cancer cell lines (MCF-7) for structurally related compounds . The mechanism often involves apoptosis induction and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Benzothiazole derivatives have shown broad-spectrum activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, MIC values were reported for several derivatives, indicating potent antibacterial effects comparable to standard antibiotics .

Study on Antiviral Efficacy

A recent study synthesized a series of benzothiazolyl-pyridine hybrids and tested them against H5N1 and SARS-CoV-2 viruses. Compounds with specific functional groups exhibited significant antiviral activity, suggesting the potential for further development into therapeutic agents .

Antitumor Evaluation

In another study focusing on antitumor activity, derivatives of benzothiazole were tested against ovarian and lung cancer cell lines. The results indicated that certain modifications led to enhanced selectivity and potency against these cancer types, supporting the hypothesis that structural variations can significantly impact biological efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralSignificant inhibition of H5N1 and SARS-CoV-2 ,
AntitumorIC50 values as low as 0.06 µM against MCF-7
AntimicrobialBroad-spectrum activity with low MIC values ,

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Reacting 1-(1,3-benzothiazol-2-yl)piperazine with a pyridine-3-carbonitrile derivative under reflux conditions in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) .
  • Purification via column chromatography or recrystallization, with yields ranging from 23% to 85% depending on substituents and reaction optimization .
  • Characterization using ¹H/¹³C NMR to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies proton environments (e.g., δ 3.70–3.95 ppm for piperazine CH₂ groups) . ¹³C NMR confirms carbon骨架 connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Q. How is the compound stored to ensure stability in research settings?

  • Methodological Answer :

  • Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation.
  • For radiolabeled analogs (e.g., ¹⁸F derivatives), use ethanol-based solutions and measure specific activity (e.g., 92.5 ± 18.5 GBq/μmol) to ensure stability during PET studies .

Advanced Research Questions

Q. How can structural modifications enhance biological activity or selectivity?

  • Methodological Answer :

  • Benzothiazole Modifications : Introduce electron-withdrawing groups (e.g., –Cl, –NO₂) at the 4-position of the benzothiazole ring to improve antiproliferative activity .
  • Piperazine Linker Optimization : Replace the piperazine moiety with homologs (e.g., homopiperazine) or incorporate sulfonyl groups to modulate pharmacokinetics .
  • SAR Studies : Test derivatives against target models (e.g., Mycobacterium tuberculosis H37Rv) and correlate substituent effects with IC₅₀ values .

Q. What strategies are employed for radiolabeling this compound for imaging studies?

  • Methodological Answer :

  • Radiosynthesis : React [¹⁸F]fluoride with a precursor (e.g., tosyl or bromo derivative) in acetonitrile/water with kryptofix K222, followed by HPLC purification .
  • In Vivo PET Imaging : Administer ¹⁸F-labeled analogs to primates via IV and quantify biodistribution using time-activity curves (TACs) with an ECAT HR+ scanner .

Q. How can crystallographic data discrepancies be resolved during structural analysis?

  • Methodological Answer :

  • SHELX Refinement : Use SHELXL for small-molecule refinement and SHELXD for phase correction in twinned crystals. Cross-validate with NMR data to resolve disorder or thermal motion artifacts .
  • High-Resolution Data : Collect datasets at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) and reduce R-factors (<5%) .

Q. How to address low synthetic yields in multi-step reactions?

  • Methodological Answer :

  • Reaction Optimization : Screen catalysts (e.g., Pd(OAc)₂ for coupling reactions) and solvents (e.g., DMF vs. THF) to improve efficiency.
  • Purification : Use preparative HPLC with gradient elution (e.g., 10–90% acetonitrile in H₂O) for challenging intermediates (e.g., hydrazides with 23% yield) .

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